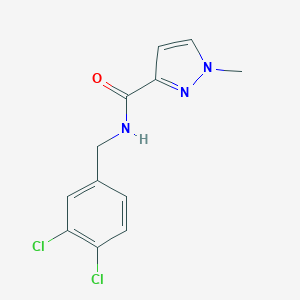
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was first discovered in the 1990s by Abbott Laboratories and has since been the subject of extensive research due to its potential as a painkiller.
作用机制
The mechanism of action of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is complex and not fully understood. It is believed to act on a specific type of nicotinic acetylcholine receptor, known as the alpha4beta2 receptor. This receptor is found in the nervous system and is involved in the transmission of pain signals. By acting on this receptor, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is able to reduce the transmission of pain signals and produce analgesia.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters involved in pain transmission, such as glutamate and substance P. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing respiratory depression, a common side effect of traditional opioid drugs.
实验室实验的优点和局限性
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It has been shown to be effective in a range of pain models, including neuropathic pain, inflammatory pain, and acute pain. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing the side effects associated with traditional opioid drugs.
However, there are also limitations to the use of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex compound that requires specialized equipment and expertise to synthesize.
未来方向
There are several future directions for research on N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new analogs of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide that may have improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide on the nervous system. Finally, there is interest in the use of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs to produce synergistic effects and improve pain relief.
合成方法
The synthesis of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3,4-dichlorobenzylamine with methyl isocyanate to form N-(3,4-dichlorobenzyl)-N-methylcarbamoyl chloride. This intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide to give N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide.
科学研究应用
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a painkiller. It has been found to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing the side effects associated with traditional opioid drugs.
属性
产品名称 |
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C12H11Cl2N3O |
分子量 |
284.14 g/mol |
IUPAC 名称 |
N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17-5-4-11(16-17)12(18)15-7-8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3,(H,15,18) |
InChI 键 |
FXZOANCBEZEZRH-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)






![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)
![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)

![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)